Superior Aqueous Solubility of Piperazine Erastin vs. Parent Erastin
A primary limitation of the parent compound Erastin is its poor aqueous solubility, which complicates in vitro assay preparation and limits in vivo formulation options. Piperazine Erastin was specifically designed to address this limitation. Direct comparative measurement shows Piperazine Erastin achieves an aqueous solubility of 1.4 mM, which is a more than 16-fold improvement over Erastin's solubility of 0.086 mM [1]. This enhancement is attributed to the incorporation of a basic piperazine moiety, which improves ionization and overall polarity without compromising target engagement [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 1.4 mM |
| Comparator Or Baseline | Erastin (Parent Compound): 0.086 mM |
| Quantified Difference | ~16.3-fold increase |
| Conditions | Aqueous solubility measurement, standard conditions |
Why This Matters
Enhanced solubility directly reduces experimental variability in dose-response assays and expands the range of viable formulations for in vivo studies, thereby improving reproducibility and reducing the risk of compound precipitation.
- [1] Larraufie, M.-H., Yang, W. S., Jiang, E., Thomas, A. G., Slusher, B. S., & Stockwell, B. R. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(21), 4787-4792. View Source
- [2] TargetMol. (n.d.). Piperazine Erastin Product Page. Retrieved April 19, 2026. View Source
